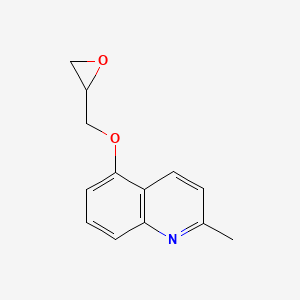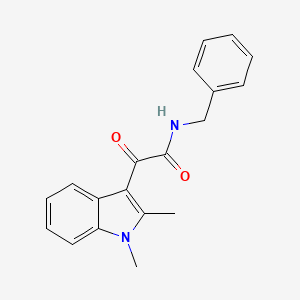![molecular formula C12H11N3O4S2 B2465268 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294848-75-2](/img/structure/B2465268.png)
2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that features a thiadiazole ring, a methoxybenzoyl group, and a sulfanyl acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through an acylation reaction, where the thiadiazole intermediate is reacted with 3-methoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Sulfanyl Acetic Acid Moiety: The final step involves the nucleophilic substitution of the thiadiazole derivative with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, potentially leading to ring opening.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acyl group or the sulfanyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their antimicrobial, anti-inflammatory, or anticancer properties. The presence of the thiadiazole ring is particularly noteworthy, as it is a common motif in many bioactive molecules.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxybenzoyl group could facilitate binding to hydrophobic pockets, while the thiadiazole ring might engage in hydrogen bonding or π-π interactions with aromatic residues.
類似化合物との比較
Similar Compounds
2-({5-[(4-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: Similar structure but with a different position of the methoxy group.
2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: Lacks the carbonyl group, altering its reactivity and binding properties.
Uniqueness
The unique combination of the methoxybenzoyl group and the thiadiazole ring in 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-19-8-4-2-3-7(5-8)10(18)13-11-14-15-12(21-11)20-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRHGRGJUIXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
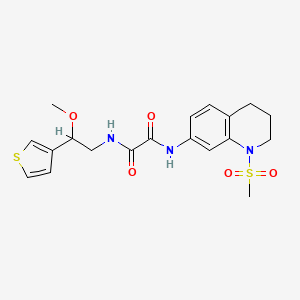
![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2465186.png)
![ethyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2465188.png)
![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)
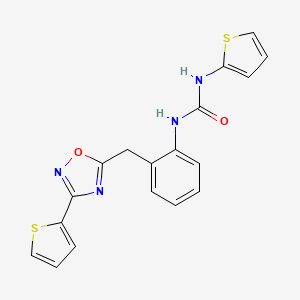
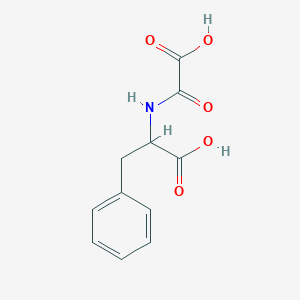
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)
![Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2465196.png)
![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)


![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)
